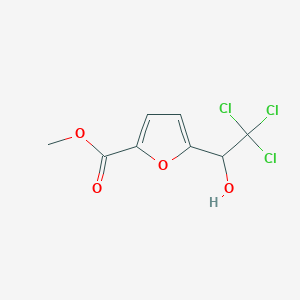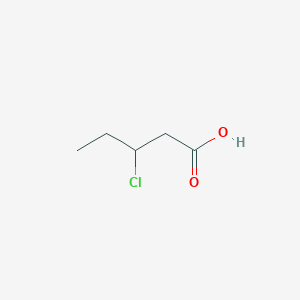
4-Methoxy-4'-octoxy-trans-stilbene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Methoxy-4’-octoxy-trans-stilbene is a synthetic organic compound belonging to the stilbene family Stilbenes are characterized by their 1,2-diphenylethene core structure, which exists in both trans and cis forms
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 4-Methoxy-4’-octoxy-trans-stilbene typically involves the Wittig reaction or the Horner-Wadsworth-Emmons reaction. These methods are used to form the double bond (olefin) in the stilbene structure. The Wittig reaction involves the formation of a phosphonium ylide, which reacts with an aldehyde to produce the stilbene. The Horner-Wadsworth-Emmons reaction uses phosphonate esters and bases to achieve a similar result .
Industrial Production Methods: Industrial production of 4-Methoxy-4’-octoxy-trans-stilbene may involve large-scale Wittig or Horner-Wadsworth-Emmons reactions, optimized for yield and purity. These methods are scalable and can be adapted to produce significant quantities of the compound for various applications.
Análisis De Reacciones Químicas
Types of Reactions: 4-Methoxy-4’-octoxy-trans-stilbene undergoes several types of chemical reactions, including:
Oxidation: This reaction can introduce hydroxyl groups into the stilbene structure, enhancing its biological activity.
Reduction: Reduction reactions can convert the double bond into a single bond, altering the compound’s properties.
Substitution: Substitution reactions can replace hydrogen atoms with other functional groups, modifying the compound’s reactivity and solubility.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Various halogenating agents and nucleophiles can be employed under appropriate conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield hydroxylated stilbenes, while reduction can produce dihydrostilbenes.
Aplicaciones Científicas De Investigación
4-Methoxy-4’-octoxy-trans-stilbene has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s ability to interact with biological molecules makes it useful in studying cellular processes and signaling pathways.
Industry: Its stability and reactivity make it valuable in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 4-Methoxy-4’-octoxy-trans-stilbene involves its interaction with various molecular targets and pathways. It can modulate signaling pathways such as NF-κB, MAPK, and JAK/STAT, which are involved in inflammation and cell proliferation . The compound’s ability to inhibit enzymes like cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS) further contributes to its biological effects .
Comparación Con Compuestos Similares
Resveratrol: A well-known stilbene with potent antioxidant and anticancer properties.
Pterostilbene: A derivative of resveratrol with enhanced bioavailability and similar biological activities.
Combretastatin: A stilbene derivative with strong anticancer properties, particularly as a vascular disrupting agent.
Uniqueness: 4-Methoxy-4’-octoxy-trans-stilbene is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its methoxy and octoxy groups enhance its solubility and reactivity, making it a versatile compound for various applications.
Propiedades
Número CAS |
35135-46-7 |
|---|---|
Fórmula molecular |
C23H30O2 |
Peso molecular |
338.5 g/mol |
Nombre IUPAC |
1-methoxy-4-[(E)-2-(4-octoxyphenyl)ethenyl]benzene |
InChI |
InChI=1S/C23H30O2/c1-3-4-5-6-7-8-19-25-23-17-13-21(14-18-23)10-9-20-11-15-22(24-2)16-12-20/h9-18H,3-8,19H2,1-2H3/b10-9+ |
Clave InChI |
LEYURONIACYWJT-MDZDMXLPSA-N |
SMILES isomérico |
CCCCCCCCOC1=CC=C(C=C1)/C=C/C2=CC=C(C=C2)OC |
SMILES canónico |
CCCCCCCCOC1=CC=C(C=C1)C=CC2=CC=C(C=C2)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


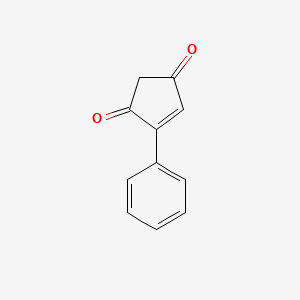
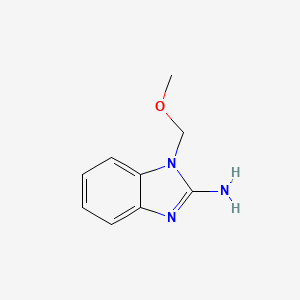
![2-Methylseleno-3-benzo[b]thiophenecarboxaldehyde](/img/structure/B14672893.png)

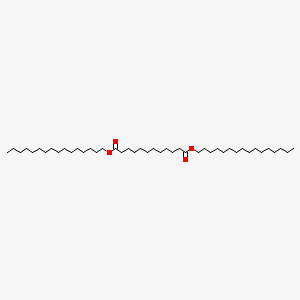
![2,2'-(Ethane-1,2-diylbis{[2-(hydroxyamino)-2-oxoethyl]azanediyl})diacetic acid](/img/structure/B14672903.png)

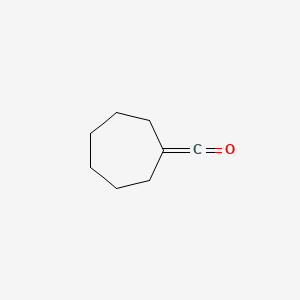
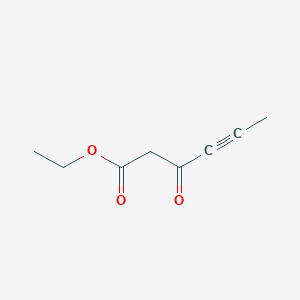
![Methyl 2-[4-(4-aminophenyl)sulfonylanilino]acetate](/img/structure/B14672922.png)


